Bis(4-fluorophenyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVXUBCXWEIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459450 | |
| Record name | Benzene, 1,1'-thiobis[4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-38-6 | |
| Record name | Benzene, 1,1'-thiobis[4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Strategies for Bis 4 Fluorophenyl Sulfane and Its Derivatives
Direct Synthetic Routes to Bis(4-fluorophenyl)sulfane
The direct formation of the carbon-sulfur bond to yield this compound, also known as 4,4'-difluorodiphenyl sulfide (B99878), can be achieved through several established and emerging synthetic methodologies.
One common approach involves the reaction of an activated fluorinated aromatic compound with a sulfur source. For instance, the coupling of 4-fluorophenylmagnesium bromide with a suitable sulfur electrophile can provide the target sulfide. sigmaaldrich.comnih.gov Grignard reagents, such as 4-fluorophenylmagnesium bromide, are versatile intermediates in organic synthesis, allowing for the formation of carbon-sulfur bonds through reaction with sulfur halides or other sulfur transfer reagents. sigmaaldrich.comnih.gov
Another prevalent method is the transition-metal-catalyzed cross-coupling of an aryl halide with a thiol or a sulfide salt. While specific examples for this compound are not extensively detailed in readily available literature, general protocols for diaryl sulfide synthesis are widely applicable. These often employ palladium, nickel, or copper catalysts to facilitate the reaction between an aryl halide, such as 1-fluoro-4-iodobenzene, and a sulfur nucleophile like sodium sulfide.
Furthermore, the reduction of the corresponding sulfoxide (B87167), Bis(4-fluorophenyl)sulfoxide, or sulfone, Bis(4-fluorophenyl)sulfone, can serve as a direct route to the sulfane. These reduction methods are discussed in the context of precursor transformations.
Precursor Synthesis and Transformation Pathways
The synthesis of this compound and its derivatives often proceeds through the preparation and subsequent transformation of key precursors. This section explores the synthesis of these precursors from fluorinated aromatic compounds and the derivatization of alcohol analogues.
Synthesis via Fluorinated Aromatic Compounds
Fluorinated aromatic compounds are fundamental building blocks for the synthesis of this compound and its oxidized forms. A common precursor, 4,4'-difluorodiphenyl sulfone, can be synthesized from fluorobenzene (B45895) through reaction with chlorosulfonic acid or by other methods. nih.gov The sulfone itself is a valuable monomer in the production of high-performance polymers like poly(arylene ether sulfone)s. researchgate.netsigmaaldrich.com
The corresponding sulfoxide, 4,4'-difluorodiphenyl sulfoxide, can be prepared by the oxidation of 4,4'-difluorodiphenyl sulfide. chemicalbook.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and conditions determining the selectivity for the sulfoxide over the sulfone. For example, a general procedure for the oxidation of sulfides to sulfoxides uses a urea-hydrogen peroxide adduct in the presence of cyanuric chloride.
The synthesis of 1,2-Bis(4-fluorophenyl)disulfane, a potential precursor to the corresponding thiol, has been reported from 4-fluorothiophenol (B130044) via oxidation with iodine in ethanol. google.com This disulfide can then be reduced to the thiol, which is a key intermediate for various sulfide synthesis methods.
| Precursor | Starting Material(s) | Reagent(s) | Product | Reference(s) |
| 4,4'-Difluorodiphenyl sulfone | Fluorobenzene | Chlorosulfonic acid | Bis(4-fluorophenyl)sulfone | nih.gov |
| 4,4'-Difluorodiphenyl sulfoxide | 4,4'-Difluorodiphenyl sulfide | Urea-hydrogen peroxide, cyanuric chloride | Bis(4-fluorophenyl)sulfoxide | chemicalbook.com |
| 1,2-Bis(4-fluorophenyl)disulfane | 4-Fluorothiophenol | Iodine | 1,2-Bis(4-fluorophenyl)disulfane | google.com |
Derivatization from Bis(4-fluorophenyl)methanol Analogues
A particularly fruitful strategy for accessing functionalized sulfinyl derivatives related to this compound involves the use of Bis(4-fluorophenyl)methanol as a key starting material. This approach is notably employed in the synthesis of analogues of the wakefulness-promoting agent, Modafinil.
The general synthetic scheme involves the acid-catalyzed coupling of Bis(4-fluorophenyl)methanol with a thiol-containing carboxylic acid, such as thioglycolic acid, in a solvent like trifluoroacetic acid (TFA). nih.gov This reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group, followed by nucleophilic attack by the thiol to form a thioether carboxylic acid intermediate. This intermediate can then be converted to the desired amide, for instance, by reaction with an amine in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). The final step is the oxidation of the thioether to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid and methanol. nih.gov
A variety of derivatives can be synthesized by modifying the amine component in the amide formation step. nih.gov This methodology has been instrumental in creating libraries of Modafinil analogues for structure-activity relationship studies. nih.govnih.govnih.govnih.gov
| Starting Material | Key Reagents | Intermediate | Final Product Class | Reference(s) |
| Bis(4-fluorophenyl)methanol | Thioglycolic acid, TFA | 2-((bis(4-fluorophenyl)methyl)thio)acetic acid | Sulfinylacetamide derivatives | nih.gov |
| Bis(4-fluorophenyl)methanol | 2-Mercapto-N-methylacetamide, TFA | - | 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide |
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. One-pot reactions and stereoselective synthesis are at the forefront of these efforts.
One-Pot Reaction Strategies
One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time, solvents, and reagents. A streamlined one-pot synthesis of 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide has been developed, where Bis(4-fluorophenyl)methanol is reacted directly with 2-mercapto-N-methylacetamide in TFA. This approach circumvents the need to isolate the intermediate carboxylic acid, leading to a more efficient process.
While a specific one-pot synthesis for the parent this compound is not explicitly detailed, numerous one-pot procedures for unsymmetrical diaryl sulfides have been reported. rsc.org These often involve the sequential addition of different aryl halides to a reaction mixture containing a thiol surrogate, catalyzed by a transition metal complex. Such strategies could potentially be adapted for the synthesis of symmetrical sulfides like this compound.
Stereoselective Synthesis Approaches for Related Chiral Sulfinyl/Sulfone Compounds
The synthesis of enantiomerically pure sulfoxides is of great importance, as the stereochemistry at the sulfur center can have a profound impact on the biological activity of a molecule. The development of stereoselective methods for the oxidation of sulfides to chiral sulfoxides is a well-established field of research.
For the synthesis of chiral Bis(4-fluorophenyl)sulfoxide, the asymmetric oxidation of 4,4'-difluorodiphenyl sulfide would be the most direct approach. Various catalytic systems, often employing a chiral ligand in conjunction with a metal catalyst and an oxidant, have been developed for the enantioselective oxidation of prochiral sulfides. While specific application to 4,4'-difluorodiphenyl sulfide is not widely reported, the general principles of these methods would be applicable.
Another powerful strategy for the synthesis of chiral sulfoxides is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent. This method provides excellent control over the stereochemistry at the sulfur atom.
Furthermore, the synthesis of chiral sulfinyl compounds can be achieved through the use of chiral auxiliaries or through kinetic resolution of a racemic mixture of sulfoxides. The choice of method depends on the specific substrate and the desired enantiomeric purity. The development of catalytic, enantioselective methods for the synthesis of sulfur-chiral 1,2-benzothiazines from diaryl sulfoximines also highlights the ongoing advancements in this area. lookchem.com
Computational and Theoretical Investigations of Bis 4 Fluorophenyl Sulfane Molecular Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide array of molecular properties for Bis(4-fluorophenyl)sulfane, from its three-dimensional shape to its vibrational modes.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations are employed to find the conformation that corresponds to the lowest energy on the potential energy surface.
Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved by rotation around single bonds. The flexibility of this compound is primarily due to the rotation of the two 4-fluorophenyl rings around the C-S bonds. DFT studies can map the energy changes associated with these rotations, identifying the most stable (lowest energy) conformers. A conformational study of a related compound, N,N′-Bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide), confirmed a good match between the structure calculated using the B3LYP/6-311G++(d,p) level of theory and the experimental structure determined by X-ray diffraction.
The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide the foundational data for all other computational predictions.
Table 1: Selected Optimized Geometrical Parameters for a Related Compound (Note: Data for a related thiourea (B124793) derivative is shown for illustrative purposes, as specific data for this compound was not available in the searched literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | 1.77 | - |
| C-N | 1.35 | - |
| C-C (aromatic) | 1.39 | - |
| C-F | 1.36 | - |
| C-S-C | - | 102.5 |
| C-C-N | - | 120.1 |
This table is for illustrative purposes and does not represent this compound.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. DFT calculations provide accurate values for these orbital energies and the resulting energy gap. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl rings, while the LUMO would also be distributed over the aromatic systems.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. MEP maps use a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative fluorine atoms and the lone pairs of the central sulfur atom. The hydrogen atoms of the phenyl rings would exhibit a positive potential (blue). This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
By comparing the theoretically predicted vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. This process helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational dynamics. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical method and anharmonicity, improving the agreement with experimental results.
Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments (Note: This table is a general example of how data would be presented. Specific calculated frequencies for this compound were not available in the searched literature.)
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| ~3100 | ~3095 | C-H aromatic stretching |
| ~1590 | ~1588 | C=C aromatic stretching |
| ~1230 | ~1225 | C-F stretching |
| ~1100 | ~1105 | C-H in-plane bending |
| ~700 | ~695 | C-S stretching |
This table is for illustrative purposes and does not represent this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
While DFT is excellent for ground-state properties, investigating excited states and electronic transitions requires Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to predict the optical properties of molecules, such as their UV-visible absorption spectra.
TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. It also determines the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), the nature of the excitation, such as intramolecular charge transfer (ICT), can be characterized. For this compound, TD-DFT calculations would predict the absorption bands arising from π → π* transitions within the aromatic system. These theoretical predictions are crucial for interpreting experimental spectra and designing molecules with specific optical properties.
Computational Modeling of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, AIM, NCI-RDG)
The way molecules pack in a solid state and interact in solution is governed by a network of non-covalent interactions. Computational models are essential for visualizing, characterizing, and quantifying these forces.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.org The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typical for hydrogen bonds, while blue regions represent longer contacts. nih.govmdpi.com
Table 2: Representative Hirshfeld Surface Analysis Data for a Fluorophenyl-Containing Compound (Note: This table is illustrative, based on published data for analogous compounds, to show typical contributions to the Hirshfeld surface.)
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 40.1% |
| H···F/F···H | 16.3% |
| C···H/H···C | 11.2% |
| N···H/H···N | 14.7% |
| O···H/H···O | 14.5% |
| Other | 3.2% |
Data modeled after findings in reference iucr.org.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical bonding and interactions based on the topology of the electron density (ρ). wikipedia.orgnih.gov The analysis focuses on bond critical points (BCPs), which are saddle points in the electron density between two interacting atoms. researchgate.netuni-rostock.de The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.
Covalent bonds are characterized by high ρ and a large negative ∇²ρ.
Non-covalent interactions (like hydrogen bonds or van der Waals forces) show low ρ and small, positive ∇²ρ values. nih.gov
AIM analysis can precisely characterize the strength and nature of intramolecular and intermolecular bonds, including weak hydrogen bonds and other non-covalent contacts that stabilize molecular conformations and crystal packing. nih.govnih.gov
Non-Covalent Interaction - Reduced Density Gradient (NCI-RDG) Analysis
NCI-RDG is a visualization technique that identifies and characterizes non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). researchgate.net Plotting RDG against sign(λ₂)ρ reveals distinct types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at large negative values of sign(λ₂)ρ.
Weak, attractive interactions (van der Waals forces) appear as spikes near zero.
Strong, repulsive interactions (steric clashes) appear as spikes at large positive values. researchgate.net
These interactions are visualized as three-dimensional isosurfaces, where the color indicates the interaction type: blue for strong attraction, green for weak van der Waals interactions, and red for steric repulsion. researchgate.net This method provides a clear, qualitative picture of the non-covalent interaction landscape within and between molecules. nih.gov For this compound, NCI-RDG would be expected to show green surfaces corresponding to van der Waals interactions across the phenyl rings and potential weak H···F interactions.
Chemical Reactivity and Transformation Pathways of Bis 4 Fluorophenyl Sulfane Analogues
Oxidation Reactions: Sulfane to Sulfoxide (B87167) and Sulfone Transformations
The oxidation of bis(4-fluorophenyl)sulfane is a fundamental transformation that sequentially yields bis(4-fluorophenyl) sulfoxide and bis(4-fluorophenyl) sulfone. The control over this oxidation process is crucial, as sulfoxides are valuable synthetic intermediates, while sulfones are key monomers for high-performance polymers. nih.gov
The selective oxidation of the sulfane to the sulfoxide requires mild and controlled conditions to prevent overoxidation to the sulfone. nih.gov A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). tandfonline.com The reaction's selectivity can be finely tuned by using specific catalysts or reaction media. For instance, using H₂O₂ in glacial acetic acid has been shown to be a highly selective method for converting various sulfides to their corresponding sulfoxides in excellent yields. nih.gov Other systems, such as those employing p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions, also offer high selectivity. tandfonline.com
Further oxidation of the sulfoxide, or the direct, more forceful oxidation of the sulfane, leads to the formation of bis(4-fluorophenyl) sulfone. This transformation typically requires stronger oxidizing agents or more vigorous reaction conditions. organic-chemistry.org Oxidants like potassium permanganate (B83412) or chromium trioxide can be used, though greener alternatives are preferred. mdpi.com Catalytic systems involving transition metals, such as those based on tungsten or molybdenum, with hydrogen peroxide as the terminal oxidant, are effective for synthesizing sulfones from sulfides. mdpi.comacs.org The choice of catalyst and reaction conditions, such as temperature, can dictate the final product, allowing for a switchable synthesis between the sulfoxide and the sulfone. organic-chemistry.orgresearchgate.net
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Oxidizing Agent/Catalyst | Key Features |
|---|---|---|---|
| This compound | Bis(4-fluorophenyl) sulfoxide | 30% H₂O₂ in glacial acetic acid | High selectivity, mild conditions, "green" method. nih.gov |
| This compound | Bis(4-fluorophenyl) sulfoxide | 30% H₂O₂ with p-TsOH catalyst | Solvent-free, high chemoselectivity. tandfonline.com |
| This compound | Bis(4-fluorophenyl) sulfone | H₂O₂ with Tungstate or Molybdate catalyst | Efficient conversion to sulfone, avoids toxic reagents. mdpi.comacs.org |
| This compound | Bis(4-fluorophenyl) sulfone | O₂/Air at elevated temperature | Green, sustainable method using air as the oxidant. organic-chemistry.orgresearchgate.net |
Reduction Reactions: Sulfoxide/Sulfone to Sulfane Reversion
The reduction of sulfoxides and sulfones back to the parent sulfane is a valuable transformation, particularly when the sulfinyl or sulfonyl group is used as a temporary activating or directing group in a synthetic sequence.
The reduction of sulfoxides, such as bis(4-fluorophenyl) sulfoxide, to the corresponding sulfane is generally more straightforward than the reduction of sulfones. A variety of reagents can accomplish this deoxygenation. organic-chemistry.org One effective method involves the use of triflic anhydride (B1165640) (Tf₂O) in combination with potassium iodide (KI), which proceeds chemoselectively under mild conditions. organic-chemistry.org Other systems, like oxalyl chloride with a nucleophilic scavenger such as ethyl vinyl ether, also provide a rapid and clean reduction. mdpi.com
Sulfones are significantly more resistant to reduction than sulfoxides due to the higher oxidation state and stability of the sulfonyl group. rsc.org Their reduction to sulfanes often requires powerful reducing agents and harsh conditions. rsc.orgrsc.org A classic reagent for this purpose is lithium aluminum hydride (LiAlH₄). rsc.org However, its effectiveness can be dramatically enhanced by the addition of transition metal halides, such as titanium tetrachloride (TiCl₄). The LiAlH₄-TiCl₄ combination forms a highly active low-valent titanium species that can rapidly reduce a variety of sulfones to sulfides in high yields. rsc.orgrsc.org Another powerful system involves the use of hydrosilanes, like triethylsilane (Et₃SiH), catalyzed by strong Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can also effectively reduce sulfones to sulfides. thieme-connect.com
Table 2: Reduction of Bis(4-fluorophenyl) Sulfoxide and Sulfone
| Starting Material | Product | Reducing Agent/System | Key Features |
|---|---|---|---|
| Bis(4-fluorophenyl) sulfoxide | This compound | Triflic anhydride / Potassium iodide | Mild conditions, high chemoselectivity. organic-chemistry.org |
| Bis(4-fluorophenyl) sulfoxide | This compound | Oxalyl chloride / Ethyl vinyl ether | Rapid reaction, volatile byproducts. mdpi.com |
| Bis(4-fluorophenyl) sulfone | This compound | Lithium aluminum hydride / Titanium tetrachloride | Powerful reagent for resistant sulfones, rapid reduction. rsc.orgrsc.org |
| Bis(4-fluorophenyl) sulfone | This compound | Triethylsilane / B(C₆F₅)₃ catalyst | Metal-free catalysis, effective for various sulfones. thieme-connect.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorinated Sulfones
The bis(4-fluorophenyl) sulfone molecule is highly activated for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The potent electron-withdrawing sulfonyl group (-SO₂-) deactivates the aromatic rings towards electrophilic attack but strongly activates them for nucleophilic attack, particularly at the ortho and para positions. wikipedia.org The fluorine atoms at the para-positions are excellent leaving groups, making this compound a key monomer in the synthesis of poly(arylene ether sulfone)s (PAES), a family of high-performance thermoplastics. nih.govresearchgate.net
In a typical SNAr polymerization, bis(4-fluorophenyl) sulfone is reacted with a bisphenol, such as 4,4′-dihydroxybiphenyl, in the presence of a weak base like potassium carbonate. nih.gov The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the carbon atom bearing the fluorine, displacing it to form an ether linkage. This step-growth polymerization process results in long polymer chains with exceptional thermal and chemical stability. nih.govnih.gov A variety of nucleophiles beyond phenoxides, including amines and thiols, can also displace the fluoride (B91410) ions, allowing for the synthesis of a wide range of polymers and small molecules. researchgate.net
The reaction proceeds via an addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this negatively charged intermediate is enhanced by the resonance delocalization afforded by the electron-withdrawing sulfonyl group, which facilitates the reaction. masterorganicchemistry.comnih.gov
Derivatization and Functionalization Strategies
The this compound backbone, particularly after its incorporation into polymers like PAES, offers numerous opportunities for further derivatization and functionalization to tailor the material's properties for specific applications.
As detailed in the SNAr section (5.3), the primary route for derivatization begins with the substitution of the aromatic fluorine atoms on the bis(4-fluorophenyl) sulfone monomer. This reaction is not limited to polymerization. By using monofunctional nucleophiles, a wide array of small molecules can be synthesized. For example, reacting the sulfone with one equivalent of a phenol or thiol allows for the synthesis of unsymmetrical diaryl ether or thioether sulfones. These reactions are fundamental for creating complex molecular architectures for applications in medicinal chemistry and materials science.
Once the PAES polymer is formed, its properties can be further modified by introducing functional groups as pendants on the polymer backbone. mdpi.comroutledge.com This can be achieved through post-polymerization modification. osti.gov One common strategy involves the chemical modification of the polymer backbone, for example, through lithiation followed by reaction with an electrophile to introduce a reactive site. researchgate.net
A more direct approach is "grafting," where new polymer chains are grown from or attached to the main polymer backbone. youtube.comfrontiersin.org For instance, reactive sites can be introduced onto the PAES backbone, which can then initiate atom transfer radical polymerization (ATRP) to grow new side chains, such as polystyrene. nih.gov This creates a graft copolymer with a distinct morphology and properties different from the parent polymer. nih.govnih.gov Another method, "grafting to," involves synthesizing side chains separately and then attaching them to the backbone through a chemical reaction. youtube.com These functionalization strategies are crucial for developing materials for specific uses, such as proton exchange membranes for fuel cells or biocompatible materials for medical devices, by introducing hydrophilic, charged, or other functional pendant groups. mdpi.comnih.govresearchgate.net
Catalytic Conversions Involving this compound Derivatives
Derivatives of this compound are involved in various catalytic processes, both as substrates for developing new catalytic methods and as components of catalytic systems themselves.
The selective oxidation of sulfides to sulfoxides or sulfones is a major area of catalytic research. nih.govresearchgate.net this compound can serve as a model substrate to test the efficacy and selectivity of new oxidation catalysts. mdpi.com These catalysts are often based on transition metals like tungsten, molybdenum, or vanadium, which can activate green oxidants like H₂O₂ for efficient oxygen transfer. nih.govacs.org The goal is often to achieve high selectivity for the sulfoxide without overoxidation to the sulfone, or to develop systems that can be switched to produce either product on demand. mdpi.comorganic-chemistry.org
Furthermore, aryl sulfoxides themselves can act as directing groups in transition-metal-catalyzed C-H activation reactions. researchgate.net The sulfinyl group can coordinate to a metal center (e.g., palladium or rhodium) and direct the functionalization of an ortho C-H bond on the aromatic ring. researchgate.net This strategy allows for the precise and efficient construction of complex aromatic structures. After the desired transformation, the sulfoxide group can often be removed or converted into another functional group, acting as a "traceless" directing group. researchgate.net While research in this area often uses simpler diaryl sulfoxides, the principles are applicable to functionalized derivatives like bis(4-fluorophenyl) sulfoxide. nih.govacs.org
Applications in Advanced Materials and Polymer Science Utilizing Bis 4 Fluorophenyl Sulfane Moieties
Poly(arylene ether sulfone)s (PAES) and Related Polymer Architectures
Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. Bis(4-fluorophenyl)sulfane is a key building block in the synthesis of many PAES, where the sulfone group contributes to the polymer's rigidity and thermal stability.
Synthesis of High Molecular Weight Polymers
The synthesis of high molecular weight PAES using this compound is typically achieved through nucleophilic aromatic substitution polymerization. This reaction involves the polycondensation of a bisphenol with an activated dihalide, such as this compound, in the presence of a weak base like potassium carbonate. The fluorine atoms in this compound are highly activated by the electron-withdrawing sulfone group, facilitating their displacement by the phenoxide anions.
The reaction is often carried out in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An azeotroping agent, such as toluene, is commonly used to remove water from the reaction mixture, which can interfere with the polymerization and limit the achievable molecular weight. By carefully controlling reaction conditions such as temperature, time, and monomer stoichiometry, high molecular weight polymers can be successfully synthesized. For instance, sulfonated poly(arylene ether sulfone)s with hexyl aliphatic chains have been synthesized by reacting 4,4′-dihydroxy-1,6-diphenoxyhexane with bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt and bis(4-fluorophenyl) sulfone in the presence of potassium carbonate. nih.gov
Structure-Property Relationships in Polymeric Systems
The incorporation of this compound into polymer chains significantly influences the material's properties. The rigid sulfone linkage contributes to a high glass transition temperature (Tg), which is a measure of the polymer's thermal stability. The relationship between the chemical structure and the physical properties of these polymers is a key area of research.
For example, the introduction of different bisphenols into the polymer backbone allows for the tuning of properties such as solubility, mechanical strength, and optical characteristics. Fluorinated co-poly(arylene ether sulfone)s have been studied to understand the relationship between their molecular structure and optical properties like refractive index and birefringence. researchgate.netsemanticscholar.org The refractive index of these optical polymers can be varied, and this variation is well-described by the Lorentz-Lorenz equation. researchgate.net Furthermore, the birefringence of these polymers shows a good linear relationship with the microscopic anisotropic ratio of the polarizability of the molecular repeating unit. researchgate.net
Sulfonated Poly(arylene ether sulfone)s for Proton Exchange Membranes (PEMs)
Sulfonated poly(arylene ether sulfone)s (SPAES) are of particular interest for their application as proton exchange membranes (PEMs) in fuel cells. The sulfonation of the polymer backbone introduces sulfonic acid groups (-SO3H), which facilitate proton transport. This compound is a common monomer used in the synthesis of the precursor polymers that are subsequently sulfonated.
The degree of sulfonation and the distribution of sulfonic acid groups along the polymer chain are critical factors that determine the membrane's performance, including its proton conductivity, water uptake, and dimensional stability. Researchers have synthesized SPAES with varying ion exchange capacities (IECs) and have investigated the effect of the polymer architecture, such as random versus multiblock copolymers, on membrane properties. For instance, novel side-chain sulfonated poly(arylene ether sulfone) multiblock and random copolymers have been synthesized from a disulfonated aryl sulfone monomer, exhibiting high tensile strength and oxidative stability. matilda.sciencebit.edu.cn These membranes have shown promising results in preliminary hydrogen-oxygen fuel cell tests. matilda.sciencebit.edu.cn
Properties of Sulfonated Poly(arylene ether sulfone) Membranes
| Polymer Type | Ion Exchange Capacity (IEC) (meq/g) | Tensile Strength (MPa) | Proton Conductivity (S/cm) at 80°C, 95% RH | Reference |
|---|---|---|---|---|
| Side-Chain SPAES Multiblock Copolymer | Not Specified | 50-71 | Higher than random copolymers with similar IEC | matilda.sciencebit.edu.cn |
| SPAES with Tetra-trifluoromethyl Side Chain | 1.27 - 2.53 | Not Specified | 0.03 - 0.24 | rsc.org |
Biobased and Chemically Recyclable Polysulfones
In an effort to develop more sustainable high-performance polymers, researchers are exploring the use of biobased monomers and designing polymers that are chemically recyclable. This compound has been used in the synthesis of polysulfones derived from biobased precursors. digitellinc.comclemson.edudigitellinc.com For example, a partially biobased alternative to bisphenol A (BPA), derived from vanillin (B372448) and 4-aminophenol, has been polymerized with this compound to create a polysulfone with an imine bond that allows for chemical recycling. digitellinc.com This recycling is achieved by dissociating the imine bond under acidic conditions and re-associating it by neutralizing the pH. digitellinc.com This approach offers a potential pathway to a circular economy for these high-performance materials. digitellinc.com
Polyimides with Tailored Dielectric Properties
Polyimides are another class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulating properties. By incorporating specific structural elements, it is possible to tailor their dielectric properties for applications in microelectronics, such as interlayer dielectrics and flexible printed circuit boards. acs.orgmdpi.com
Dielectric Properties of Polyetherimides
| Polymer Series | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |
|---|---|---|---|
| PSNH2-based PEI | 2.6 - 2.7 | 0.015 - 0.016 | acs.org |
| PFNH2-based PEI | 2.4 | 0.009 - 0.010 | acs.org |
Chiral Ligands and Coordination Chemistry in Asymmetric Catalysis
While the primary application of this compound is in polymer synthesis, the core chemical structure can be conceptually related to the design of ligands for asymmetric catalysis. Chiral ligands containing sulfur atoms (thioethers) are known to coordinate with transition metals and are used in a variety of asymmetric catalytic reactions. researchgate.net The design of these ligands is crucial for achieving high enantioselectivity in chemical transformations. nih.gov
Although this compound itself is not a chiral ligand, its derivatives could potentially be modified to create chiral structures. The principles of ligand design often involve creating C2-symmetric or non-symmetrical structures that can effectively control the stereochemical outcome of a reaction. nih.govrsc.org The development of novel chiral ligands is an active area of research, with applications in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Porous Organic Cages (POCs) and Fluorine Substitution Effects
The incorporation of fluorine atoms into the building blocks of porous organic cages (POCs) significantly influences their properties and performance in applications such as gas storage and separation. While direct studies on POCs constructed from this compound are not extensively detailed in the provided research, the principles of fluorine substitution in other POCs offer valuable insights into the potential effects of using this moiety.
Research on porous organic [4+4] imine cages has demonstrated the profound impact of perfluorinated aromatic panels. hhu.dersc.org These fluorinated cages exhibit notable thermal stability and impressive gas adsorption capabilities. For instance, a porous fluorinated organic imine cage showed a significant uptake of carbon dioxide (CO2) and hydrogen (H2). hhu.dersc.org The presence of fluorine substituents can lead to favorable interactions with CO2 molecules, enhancing the material's "CO2-philicity" in the solid state. hhu.de
The introduction of fluorine can also influence the formation and structure of the cages themselves. It has been observed that electronic effects of fluorine substituents can play a role in the successful synthesis of crystalline imine cages, potentially avoiding the formation of polymeric structures that can occur with non-bulky, non-fluorinated substituents. hhu.de
A comparison between fluorinated and non-fluorinated tetrahedral Tri4Tri4 imine cages highlighted differences in their properties. rsc.orgnih.gov While both types of cages are suitable for the adsorption of gases like H2, CO2, and methane (B114726) (CH4), the fluorination impacts their crystallinity, thermal stability, and porosity. rsc.org These findings underscore that the substitution with fluorine is a key strategy in tuning the functional properties of POCs.
The table below summarizes the gas uptake capacity of a porous fluorinated organic imine cage, illustrating the effect of fluorine substitution on its adsorption properties.
Table 1: Gas Adsorption in a Porous Fluorinated Organic Cage
| Gas | Uptake (wt%) | Uptake (mmol g-1) | Conditions |
|---|---|---|---|
| CO2 | 19.0 | 4.2 | 273 K and at 1 bar |
| H2 | 1.5 | 7.5 | 77 K and at 1 bar |
Data sourced from a study on a porous fluorinated organic [4+4] imine cage. hhu.dersc.org
Although direct data for a this compound-based POC is unavailable, the presence of the fluorophenyl groups suggests that such a cage would likely exhibit enhanced thermal stability and a high affinity for CO2, making it a promising candidate for gas storage and separation applications. The hydrophobic nature imparted by fluorine could also be a valuable characteristic. hhu.de
Applications in Battery Additives and Electrolyte Research
The chemical structure of this compound, featuring both fluorine and a sulfide (B99878) group, suggests its potential utility as an electrolyte additive in advanced battery systems. While specific research on this compound as a battery additive is not prominent, the functions of related molecules containing sulfonyl, sulfone, and fluoroaromatic groups provide a strong indication of its possible applications and benefits.
Fluorinated and sulfur-containing compounds are widely investigated as electrolyte additives to enhance the performance and stability of lithium-ion batteries (LIBs) and other next-generation battery technologies. researchgate.netfrontiersin.orgrsc.org These additives can play a crucial role in forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. sciepublish.com
For example, additives with sulfonyl groups, such as phenyl 4-fluorobenzene sulfonate (PFBS), have been shown to construct a stable interface layer on both the positive and negative electrodes. researchgate.net This protective layer can prevent the decomposition of the electrolyte solvent and degradation of the electrode structure, leading to improved cycling stability. researchgate.net Similarly, sulfolane (B150427) and its derivatives are known for their high electrochemical stability, making them suitable for high-voltage battery applications. ua.es
Given these precedents, this compound could potentially offer the following advantages as an electrolyte additive:
Formation of a Stable SEI/CEI: The fluorophenyl groups could facilitate the formation of a protective film rich in LiF, known for its ability to stabilize the electrode-electrolyte interface.
Enhanced Thermal and Electrochemical Stability: The combination of the aromatic rings and the sulfane linkage would likely impart good thermal and oxidative stability to the electrolyte.
Improved High-Voltage Performance: The electron-withdrawing nature of the fluorine atoms could enhance the electrochemical stability of the electrolyte at high potentials.
The table below outlines the functions of related sulfur and fluorine-containing compounds when used as electrolyte additives, providing a basis for the expected role of this compound.
Table 2: Functions of Related Sulfur and Fluorine-Containing Electrolyte Additives
| Additive Type | Key Functional Group(s) | Primary Function(s) | Reference Compound Example |
|---|---|---|---|
| Fluorinated Sulfonate | -OSO2-, -F | Forms stable SEI and CEI | Phenyl 4-fluorobenzene sulfonate (PFBS) researchgate.net |
| Sulfone | -SO2- | High electrochemical stability, high-voltage applications | Sulfolane ua.es |
| Fluorinated Ether | -O-, -F | Suppresses polysulfide dissolution, stabilizes Li metal anode | Fluoroalkyl ether frontiersin.org |
| Fluorinated Carbonate | >C=O, -F | Forms effective SEI | Fluoroethylene carbonate (FEC) sciepublish.com |
Advanced Characterization Techniques for Materials Incorporating Bis 4 Fluorophenyl Sulfane
Thermal Analysis Techniques
Thermal analysis is fundamental in characterizing the operational limits and processing conditions of polymeric materials. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in determining the thermal stability and transitions of polymers incorporating bis(4-fluorophenyl)sulfane.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers derived from this compound, TGA provides data on the onset of decomposition, the rate of degradation, and the amount of residual char at high temperatures.
The thermal stability of these polymers is a key attribute. For instance, fluorene-based poly(arylene ether sulfone)s that incorporate sulfonic acid groups exhibit initial weight loss in the range of 220–330 °C, which is associated with the degradation of these pendant groups. The main polymer backbone, however, remains stable up to higher temperatures. kaist.ac.kr In a nitrogen atmosphere, hyperbranched poly(phenylene sulfone) demonstrates a decomposition temperature of approximately 430°C. matec-conferences.org The thermal degradation of poly(phenylene sulfide) is a complex process involving chain scission and crosslinking reactions, which results in a significant amount of residue at elevated temperatures. syensqo.com The thermal stability of poly(arylene sulfone)s is influenced by the nature of the atomic linkages, with ether and sulfone groups showing comparable stability. mdpi.com
Below is a table summarizing the thermal stability data for polymers structurally related to those containing this compound.
| Polymer Type | Decomposition Temperature (Td, 5% weight loss) | Atmosphere | Reference |
|---|---|---|---|
| Sulfonated Poly(arylene ether sulfone)s | 220–330 °C (initial degradation of pendant groups) | Nitrogen | kaist.ac.kr |
| Hyperbranched Poly(phenylene sulfone) | ~430 °C | Nitrogen/Air | matec-conferences.org |
| Poly(phenylene sulfide) | >450 °C | Air | nih.gov |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). researchgate.net These transitions are critical for defining the processing window and the service temperature of the material.
For amorphous polymers, the Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, both a Tg and a Tm are observed. The incorporation of this compound into polymer backbones influences these transition temperatures. For example, sulfonated poly(arylene ether sulfone)s containing flexible hexyl aliphatic chains exhibit a significantly lower Tg (85-90 °C) compared to their counterparts without these chains (193-217 °C), demonstrating the impact of structural modifications on thermal properties. nih.gov Hyperbranched poly(phenylene sulfone) shows a glass transition temperature around 203°C. matec-conferences.org Poly(phenylene sulfide) (PPS) is a semi-crystalline polymer with a glass transition temperature of approximately 85°C and a melting point around 285°C. nih.govresearchgate.net
The following table presents typical thermal transition data for relevant polymer systems.
| Polymer Type | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
|---|---|---|---|
| Sulfonated Poly(arylene ether sulfone) with hexyl chains | 85-90 °C | N/A (Amorphous) | nih.gov |
| Sulfonated Poly(arylene ether sulfone) without hexyl chains | 193-217 °C | N/A (Amorphous) | nih.gov |
| Hyperbranched Poly(phenylene sulfone) | ~203 °C | N/A (Amorphous) | matec-conferences.org |
| Poly(phenylene sulfide) (PPS) | ~85 °C | ~285 °C | nih.govresearchgate.net |
Molecular Weight Determination
The molecular weight and molecular weight distribution of a polymer are fundamental properties that significantly influence its mechanical and bulk properties.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net This information is vital for understanding structure-property relationships and ensuring material consistency.
In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight, the molecular weight distribution of the sample can be determined. For instance, certain poly(ether imide)s have been shown to have a number-average molecular weight up to 64,000 g/mol and a weight-average molecular weight up to 142,000 g/mol , indicating the formation of high molecular weight polymers. nih.gov
The table below provides examples of molecular weight data for polymers related to those synthesized with this compound.
| Polymer Type | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Poly(ether imide)s | up to 64,000 | up to 142,000 | - | nih.gov |
| Poly(arylene ether)s with pyrimidine (B1678525) units | - | 20,000 | - | nih.gov |
| Polyarylates | 59,516–79,371 | - | - | nih.gov |
Morphological and Surface Analysis
The morphology and surface characteristics of polymeric materials are critical for applications such as membranes, films, and composites, as they directly impact performance.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. In the context of materials incorporating this compound, SEM is used to examine the microstructure of films, membranes, fibers, and the fracture surfaces of composites.
For example, SEM micrographs of poly(phenylene sulfide) (PPS) can reveal the fibrous nature of non-woven veils used in composites. nih.gov Cross-sectional SEM images are particularly useful for analyzing the internal structure of membranes, such as the pore structure and layer thickness in poly(ether sulfone) membranes. matec-conferences.org The fracture surface of a polymer, when examined by SEM, can provide valuable information about the failure mechanism, such as whether it was a brittle or ductile fracture. mdpi.comnih.gov For instance, the fracture surface of a brittle thermoset polymer often appears smooth and glassy. In composite materials, SEM can be used to assess the adhesion between the polymer matrix and reinforcing fibers, as well as to observe the dispersion of particulate fillers.
Detailed SEM analysis can reveal features such as:
Fiber diameter and orientation in non-woven mats.
Pore size and distribution in membranes. matec-conferences.org
Surface roughness and texture of films.
Evidence of plastic deformation or crack propagation on fracture surfaces. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is an indispensable technique for investigating the internal morphology of materials incorporating this compound, particularly in applications such as polymer electrolyte membranes (PEMs) for fuel cells. By passing a beam of electrons through an ultrathin specimen, TEM can reveal nanoscale features and the extent of phase separation within the material.
In the study of sulfonated poly(arylene ether sulfone) (SPAES) block copolymers synthesized using Bis(4-fluorophenyl)sulfone, microscopy observations have been crucial for correlating nanostructure to material properties. Research has shown a distinct difference in the morphology of block copolymers versus random copolymers. Scanning Transmission Electron Microscopy (STEM), a variant of TEM, revealed that the phase separation between the hydrophilic (sulfonated) and hydrophobic domains is significantly more pronounced and well-defined in the block copolymers nih.gov. This distinct separation is critical for creating efficient ion transport channels, which leads to higher proton conductivity nih.gov.
TEM analysis of these complex polymers often involves specific sample preparation and imaging techniques to enhance contrast between phases, as the constituent elements (carbon, oxygen, sulfur) have similar atomic numbers. The resulting micrographs provide direct visual evidence of the size, shape, and distribution of the phase-separated domains. For instance, in fluorinated poly(arylene ether sulfone)s, TEM images have demonstrated that the introduction of fluorine atoms can significantly improve the microphase-separated structures, leading to enlarged hydrophilic domains that enhance conductivity researchgate.net.
Table 1: TEM Findings on Morphological Features in Poly(arylene ether sulfone)s
| Copolymer Type | Observed Morphological Feature | Implication for Material Properties | Reference |
|---|---|---|---|
| Block Copolymer | Pronounced phase separation | Higher proton conductivity | nih.gov |
| Random Copolymer | Less defined phase separation | Lower proton conductivity | nih.gov |
| Fluorinated Copolymers | Improved microphase separation, larger hydrophilic domains | Enhanced conductivity | researchgate.net |
These findings underscore the role of TEM in guiding the rational design of polymers derived from this compound, enabling researchers to visualize how molecular architecture translates into the nanoscale morphology that governs final material performance.
Atomic Force Microscopy (AFM) for Phase Separation
Atomic Force Microscopy is a high-resolution surface imaging technique that provides topographical and compositional information without the need for complex sample preparation like staining. It is particularly powerful for studying phase separation in materials made with this compound, as it can differentiate between constituent polymer domains based on variations in mechanical properties.
In its "tapping mode," an AFM cantilever oscillates at its resonant frequency and intermittently touches, or "taps," the sample surface. By recording the changes in the oscillation's phase, a "phase image" is generated. This image maps the energy dissipation between the tip and the sample, which is sensitive to properties like adhesion, stiffness, and viscoelasticity. Softer, more adhesive domains (typically the hydrophilic or rubbery phase) will generally induce a larger phase lag compared to harder, stiffer domains (the hydrophobic or glassy phase).
This capability has been explicitly used to characterize the phase-separated structures of sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains rsc.org. AFM phase images can clearly delineate the boundaries between the ion-rich hydrophilic regions and the rigid hydrophobic polymer backbone. This surface-level analysis complements the internal view provided by TEM and is crucial for understanding how the material will interact with its environment, for example, in membrane applications.
The insights from AFM are not limited to qualitative imaging. The technique can be used to quantify domain sizes and their distribution, providing critical data for understanding structure-property relationships. Studies on analogous polysulfone systems have used AFM to identify distinct surface structures, such as nodules and pores, that arise from different phase separation mechanisms like spinodal decomposition versus nucleation and growth .
Table 2: Application of AFM in Analyzing Phase Separation
| AFM Mode | Information Obtained | Relevance to this compound Polymers |
|---|---|---|
| Tapping Mode (Topography) | Provides a 3D map of the surface height. | Reveals the surface texture and roughness of polymer films. |
| Tapping Mode (Phase Imaging) | Maps variations in surface hardness, adhesion, and viscoelasticity. | Differentiates between hard hydrophobic domains and soft hydrophilic domains, visualizing the extent of phase separation. rsc.org |
| Quantitative Analysis | Measurement of domain size, periodicity, and surface area coverage. | Correlates the degree of phase separation with polymer composition and processing conditions. |
By providing detailed nanoscale information about surface morphology and the distribution of different polymer phases, AFM is an essential tool for optimizing the design and processing of multiphase materials synthesized with this compound.
Q & A
Q. What are the key considerations for designing a synthesis protocol for Bis(4-fluorophenyl)sulfane?
A robust synthesis protocol must address solvent selection, reaction temperature, and catalyst efficiency. For fluorinated aryl sulfides, polar aprotic solvents like DMF or THF are preferred due to their ability to stabilize intermediates . Temperature optimization is critical to avoid side reactions, such as defluorination or over-oxidation. Methodological validation via TLC or HPLC at intermediate stages ensures purity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- NMR : NMR distinguishes para-fluorine environments, while NMR identifies coupling patterns for sulfur-linked aryl groups.
- IR : Stretching frequencies for C-F (~1220 cm) and S-C (700–600 cm) confirm functional groups.
- MS : High-resolution mass spectrometry verifies molecular ion peaks and fragmentation pathways. Cross-referencing with databases (e.g., NIST WebBook) enhances reliability .
Q. Table 1: Key Spectroscopic Signatures
| Technique | Parameter | Expected Value |
|---|---|---|
| NMR | Chemical Shift | -110 to -115 ppm |
| IR | C-F Stretch | 1200–1250 cm |
| HRMS | [M+H] | m/z 250.042 (calculated) |
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity data for this compound under oxidative conditions?
Discrepancies often arise from variations in experimental conditions (e.g., oxidant strength, solvent polarity). A factorial design approach (e.g., 2 designs) isolates variables like temperature, oxidant concentration, and reaction time . For example:
Q. What methodological frameworks guide the integration of this compound into supramolecular systems?
Theoretical frameworks such as Frontier Molecular Orbital (FMO) Theory predict electronic interactions between sulfane sulfur and host molecules (e.g., cyclodextrins). Density Functional Theory (DFT) simulations model binding energies and orbital overlaps, while experimental validation uses isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. How can researchers validate the environmental persistence of this compound in aquatic systems?
- Experimental Design : Use OECD 301F (Ready Biodegradability Test) with LC-MS/MS monitoring.
- Control Groups : Compare degradation rates with non-fluorinated analogs (e.g., diphenyl sulfane) to isolate fluorine’s impact .
- Data Interpretation : Half-life calculations and QSAR models correlate structural features (e.g., C-F bond strength) with persistence .
Methodological Challenges and Solutions
Q. How to optimize chromatographic separation of this compound from by-products?
Q. What strategies mitigate fluorinated by-product formation during synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) reduce defluorination.
- In Situ Monitoring : Raman spectroscopy tracks intermediate species to abort reactions before by-product accumulation .
Future Research Directions
Q. Can machine learning models predict novel applications of this compound in materials science?
Yes. Neural networks trained on fluorinated sulfides’ electronic properties (e.g., bandgap, polarizability) can suggest applications in organic semiconductors or photovoltaic layers. Experimental validation via thin-film deposition and charge mobility assays is critical .
Q. How to reconcile computational predictions with experimental data for sulfur-centered reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
